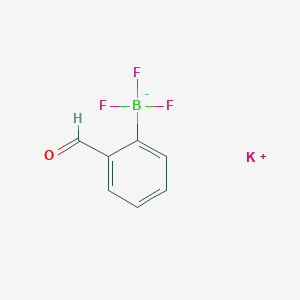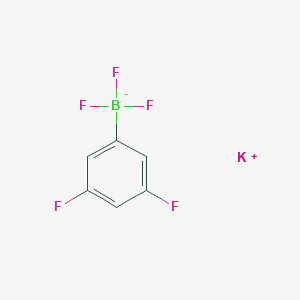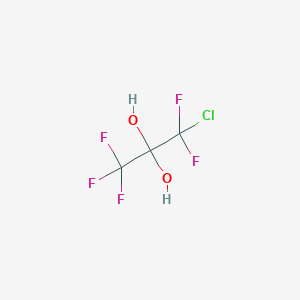
1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is a fluorinated organic compound with the molecular formula C3H2ClF5O2. This compound is notable for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol can be synthesized through the reaction of fluorinated alkanes with chlorinated alkanes. One common method involves the fluorination of butane followed by chlorination with ethane .
Industrial Production Methods: Industrial production typically involves a vapor phase process where 1,1,1,3,3-pentachloropropane is fluorinated with hydrogen fluoride in the presence of a vapor phase catalyst . This method is efficient for large-scale production and ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different fluorinated products.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products:
Substitution: Products include various fluorinated alcohols and ethers.
Oxidation: Products include fluorinated carboxylic acids and ketones.
Aplicaciones Científicas De Investigación
1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a stabilizer for biological samples.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as a cleaning agent for electronic components.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with nucleophiles and electrophiles, facilitating substitution and oxidation reactions.
Pathways Involved: The presence of both chlorine and fluorine atoms allows for unique reaction pathways, including halogen exchange and radical formation.
Comparación Con Compuestos Similares
1,1,1,3,3-pentafluoropropane: Similar in structure but lacks the hydroxyl groups.
1,3-dichloro-1,1,3,3-tetrafluoropropane-2,2-diol: Contains an additional chlorine atom and fewer fluorine atoms.
Uniqueness: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is unique due to its combination of chlorine and fluorine atoms along with hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropane-2,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODPWAQOSRGQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
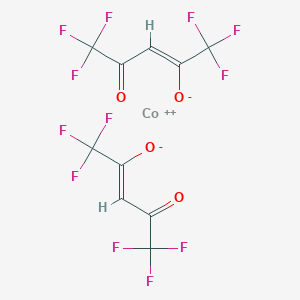
![[4-Fluoro-3-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768363.png)
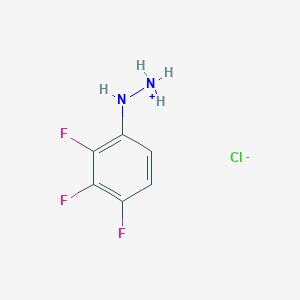
![[4-Chloro-3-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768373.png)
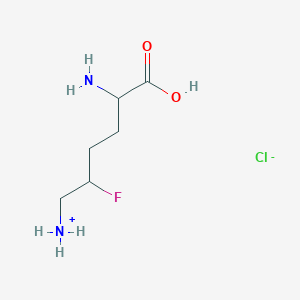
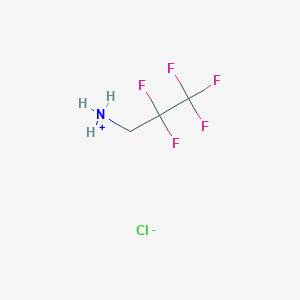
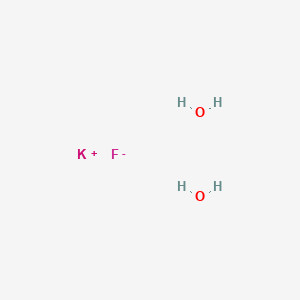
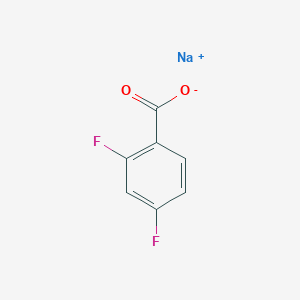
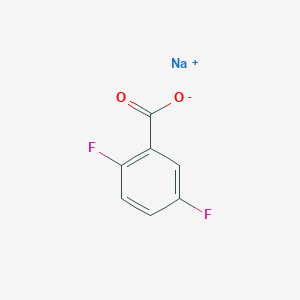
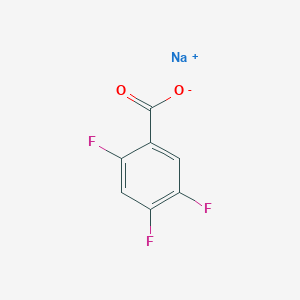
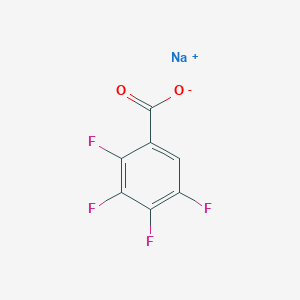
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B7768434.png)
